molecular formula C9H8ClN3O B2619706 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole CAS No. 1934642-24-6

5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2619706
CAS No.: 1934642-24-6
M. Wt: 209.63
InChI Key: SOVYZWKIKIFCMP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a chloromethyl group, a methylpyridinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-pyridinecarboxylic acid hydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation with potassium permanganate can introduce a carboxyl group.

Scientific Research Applications

Chemistry

In chemistry, 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The oxadiazole ring and the chloromethyl group play crucial roles in these interactions, facilitating the formation of stable complexes with the target molecules. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole
  • 5-(Hydroxymethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole
  • 5-(Methoxymethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-(Chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This group allows for a wide range of chemical modifications, making the compound highly versatile in various applications. Additionally, the combination of the oxadiazole ring and the methylpyridinyl group contributes to its unique biological activity and potential therapeutic benefits.

Properties

IUPAC Name

5-(chloromethyl)-3-(2-methylpyridin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-6-4-7(2-3-11-6)9-12-8(5-10)14-13-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVYZWKIKIFCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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